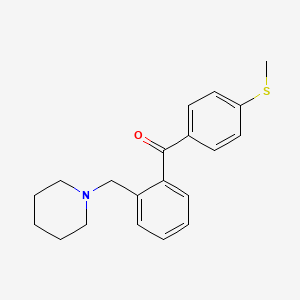![molecular formula C21H22FNO3 B1327318 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone CAS No. 898756-04-2](/img/structure/B1327318.png)
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone is a spiro heterocycle, which is a class of compounds known for their unique structures that include two or more rings that share a single atom. The spiro compounds are of significant interest due to their pharmacological properties, including analgesic activities. The compound is structurally related to the compounds studied in the provided papers, which explore the analgesic activity of various spiro heterocycles and their potential as acetylcholinesterase inhibitors.
Synthesis Analysis
The synthesis of related spiro heterocycles has been explored in the provided papers. For instance, the synthesis of (+/-)-2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-ene and its derivatives, which exhibit significant analgesic activity, has been reported . These compounds are synthesized to develop structure-activity relationships and to understand the contribution of different parts of the molecule to the observed biological activity. Similarly, the synthesis of enantiomerically pure cis-and trans-3-Fluoro-2, 4-dioxa-8-aza-3-phosphadecalin 3-oxides has been described, which are phosphorus analogues of acetyl g-homocholine and serve as probes for investigating molecular interactions with acetylcholinesterase . These synthesis methods could provide insights into the synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone.
Molecular Structure Analysis
The molecular structure of spiro heterocycles is crucial in determining their biological activity. The presence of a 2-amino-1,3-thiazine ring system has been associated with analgesic properties in the compounds studied . The configuration and conformation of the molecule, as seen in the phosphorus analogues of acetyl g-homocholine, are also important for their interaction with biological targets such as acetylcholinesterase . The molecular structure of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone would likely influence its biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of spiro heterocycles can affect their biological activity. For example, the acylation of the amino group in the spiro heterocycles has been suggested to contribute to the analgesic activity observed . The reactivity of the spiro heterocycles towards biological targets such as enzymes is also of interest, as seen in the weak inhibition of acetylcholinesterase by the synthesized phosphorus analogues . The chemical reactions of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone would be important for understanding its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro heterocycles, such as solubility, stability, and lipophilicity, can influence their pharmacokinetic and pharmacodynamic profiles. The analgesic activity of the spiro heterocycles studied is likely influenced by these properties, which determine how the compounds interact with biological systems . The phosphorus analogues' inhibitory activity against acetylcholinesterase may also be affected by their physical and chemical properties, which dictate how they interact with the enzyme's active site . The properties of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone would need to be characterized to fully understand its potential as a drug candidate.
科学的研究の応用
Structural and Synthesis Studies
Structural Elucidation in Drug Development : The compound's close relative, BTZ043, which includes a 1,4-dioxa-8-azaspiro[4.5]decane side chain, has been extensively studied for its promising role as an antitubercular drug. A detailed structural study was conducted, highlighting its importance in drug design and development (Richter et al., 2022).
Synthesis Methods : Research into the acylation of similar compounds (e.g., 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide) provides insights into the synthesis processes and regioselectivity, which are crucial for developing derivatives of the main compound for various applications (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
Potential Medical Applications
Antitubercular Properties : Derivatives of the compound have shown efficacy against tuberculosis. For instance, BTZ043, which contains a dioxa-azaspiro[4.5]decane side chain, targets specific subunits in the Mycobacterium tuberculosis bacterium. Clinical studies have demonstrated uniform susceptibility of M. tuberculosis to such compounds (Pasca et al., 2010).
Antiviral Activity : Spirothiazolidinone derivatives, which include dioxa-azaspiro[4.5]decanes, have been evaluated for antiviral properties. Some of these compounds have shown significant activity against influenza A/H3N2 and human coronaviruses, underscoring the potential of such structures in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).
Chemical Properties and Applications
Chemical Analysis and Spectroscopy : The mass spectrometric study of related compounds, such as 1,4-dioxa-8-azaspiro[4.5]decane, provides valuable information about their chemical properties and potential applications in various fields, including materials science and analytical chemistry (Solomons, 1982).
Polymer Synthesis : Compounds with similar structures have been used in synthesizing polymers for environmental applications. For example, a Mannich base derivative incorporating 1,4-dioxa-8-azaspiro[4.5]decane was used to create a polymer efficient in removing water-soluble carcinogenic dyes, indicating its utility in environmental remediation (Akceylan, Bahadir, & Yılmaz, 2009).
特性
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-18-6-3-5-16(14-18)20(24)19-7-2-1-4-17(19)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEMXCIJWBBQKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643761 |
Source


|
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone | |
CAS RN |
898756-04-2 |
Source


|
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


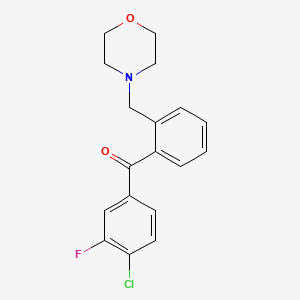
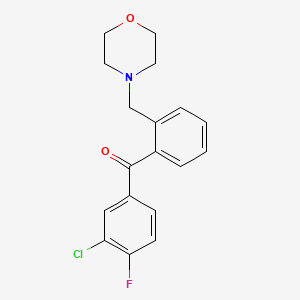
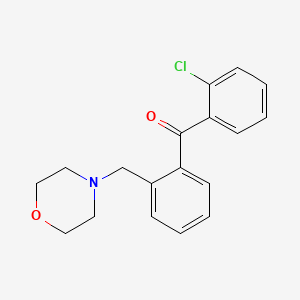
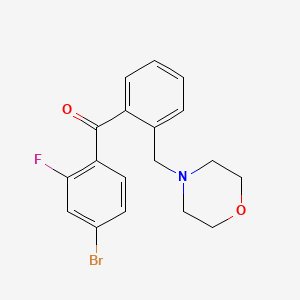
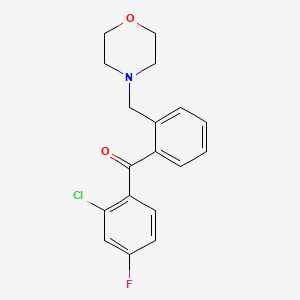



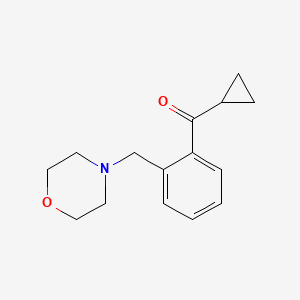
![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)
![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)
![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)
